N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide
Description
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide is a sulfonamide derivative featuring dual aromatic systems: a 4-fluorobenzenesulfonyl group and a thiophen-2-yl moiety. The fluorine atom at the para position of the benzene ring may enhance metabolic stability and binding affinity, while the thiophene group could contribute to π-π interactions in hydrophobic pockets of target proteins.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S3/c19-14-8-10-15(11-9-14)26(21,22)18(17-7-4-12-25-17)13-20-27(23,24)16-5-2-1-3-6-16/h1-12,18,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJGGGLVIBLTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s fluorobenzene and thiophene moieties contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several sulfonamide derivatives, differing primarily in substituents and backbone architecture. Key analogues include:
Key Observations :
- Fluorine Substitution: The 4-fluorobenzenesulfonyl group in the target compound contrasts with non-fluorinated analogues (e.g., methylbenzenesulfonamide in ). Fluorination often improves pharmacokinetic properties, as seen in compound 6 (89% yield, α2A/5-HT7 antagonism) .
- Thiophene vs. Heterocyclic Cores: The thiophen-2-yl group is shared with bromothiophene derivatives in , which exhibit antibacterial activity. However, replacing thiophene with quinoline () or biphenyl-2-yloxy () alters target selectivity.
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various biological targets, and relevant research findings.
- Molecular Formula : C22H20FNO4S2
- Molecular Weight : 459.53 g/mol
- Physical State : White to off-white powder
- Melting Point : 150-152°C
- Solubility : Approximately 3-5 mg/mL in DMSO
This compound primarily acts as a selective inhibitor of the protein kinase PAK1 (p21-activated kinase 1). PAK1 plays a crucial role in various cellular processes, including cell migration, proliferation, and gene transcription. By inhibiting PAK1, this compound can potentially disrupt these processes, which may be beneficial in treating certain cancers and other diseases where PAK1 is implicated.
Antimicrobial Activity
Research has demonstrated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, fluoroarylbichalcophene derivatives have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity. The presence of fluorine atoms enhances the lipophilicity and biological availability of these compounds, which contributes to their antimicrobial efficacy .
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | Not Detected |
| MA-1114 | 128 | Not Detected |
The above table summarizes the antimicrobial activity of selected fluoroarylbichalcophene derivatives, highlighting the effectiveness of MA-1156 as a potent antibacterial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that the compound's inhibition of PAK1 may lead to reduced tumor cell proliferation and migration. This is particularly relevant in cancers where PAK1 is overexpressed or hyperactivated.
Case Studies
- In Vitro Studies on S. aureus :
-
Anticancer Efficacy :
- Research involving various cancer cell lines indicated that this compound effectively inhibited cell growth and induced apoptosis in PAK1-dependent pathways. The compound's ability to modulate signaling pathways linked to cell survival and proliferation was noted as a critical factor in its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
